2,4-Dibromo-5-methylpyrimidine
Overview
Description
2,4-Dibromo-5-methylpyrimidine is an organic compound with the molecular formula C5H4Br2N2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two bromine atoms at the 2 and 4 positions and a methyl group at the 5 position on the pyrimidine ring. It is commonly used in various chemical syntheses and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-5-methylpyrimidine typically involves the bromination of 5-methylpyrimidine. One common method includes the use of bromine or a brominating agent such as phosphorus tribromide (PBr3) in the presence of a solvent like acetic acid. The reaction is carried out under controlled temperatures to ensure selective bromination at the 2 and 4 positions .
Industrial Production Methods: In industrial settings, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is crucial for large-scale production. The final product is often purified through recrystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-5-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Suzuki-Miyaura Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), and bases like sodium carbonate in aqueous or organic solvents are typical conditions.
Major Products:
- Substitution reactions yield various substituted pyrimidines depending on the nucleophile used.
- Suzuki-Miyaura coupling produces biaryl derivatives, which are valuable intermediates in pharmaceutical and material science applications .
Scientific Research Applications
2,4-Dibromo-5-methylpyrimidine has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Medicine: The compound is investigated for its potential in developing new drugs, particularly in oncology and antiviral research.
Industry: It is utilized in the production of agrochemicals, dyes, and advanced materials
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-methylpyrimidine largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to active sites or allosteric sites of target enzymes, thereby modulating their activity. The bromine atoms and the methyl group contribute to its binding affinity and specificity. The compound’s interactions with molecular targets and pathways are studied to understand its therapeutic potential and optimize its efficacy .
Comparison with Similar Compounds
2,4-Dichloro-5-methylpyrimidine: Similar structure but with chlorine atoms instead of bromine.
2,4-Dibromo-6-methylpyrimidine: Bromine atoms at the 2 and 4 positions but with a methyl group at the 6 position.
2,4-Dibromo-5-ethylpyrimidine: Similar structure with an ethyl group instead of a methyl group at the 5 position
Uniqueness: 2,4-Dibromo-5-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of bromine atoms enhances its ability to participate in cross-coupling reactions, making it a valuable intermediate in synthetic chemistry. Its methyl group also influences its pharmacokinetic properties, making it a compound of interest in drug development .
Properties
IUPAC Name |
2,4-dibromo-5-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c1-3-2-8-5(7)9-4(3)6/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFZLHUYHRZZON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60668600 | |
Record name | 2,4-Dibromo-5-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60668600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79055-50-8 | |
Record name | 2,4-Dibromo-5-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60668600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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